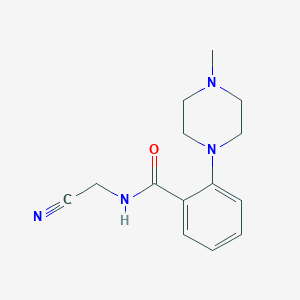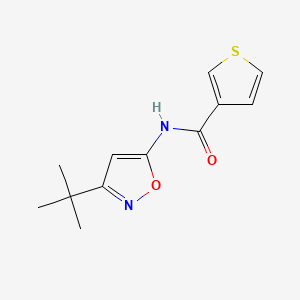
N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives have been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Wissenschaftliche Forschungsanwendungen
Synthetic Utility in Organic Chemistry
N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide and its derivatives have demonstrated significant utility as building blocks in synthetic organic chemistry. The tert-butyl phenylazocarboxylates, closely related to the compound , are versatile for nucleophilic substitutions and radical reactions. These substitutions proceed under mild conditions with aromatic amines and alcohols, and the attack of aliphatic amines may lead to azocarboxamides. The benzene ring of these compounds can be modified through radical reactions such as oxygenation, halogenation, and aryl-aryl coupling, showcasing their potential in creating diverse organic structures (Jasch, Höfling, & Heinrich, 2012).
Electrochromic Materials Development
The research into polyamides with pendent carbazole groups, including those with tert-butyl substituents, highlights the compound's relevance in developing electrochromic materials. These materials, synthesized from derivatives of N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide, exhibit high thermal stability, strong and flexible film-forming capability, and significant electrochromic performance. The presence of tert-butyl substituents on the carbazole units enhances the redox stability and overall electrochromic performance of these materials, making them promising for applications in smart windows, displays, and other electronic devices (Hsiao et al., 2013).
Antimicrobial Activity Exploration
Derivatives of N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide, such as those synthesized through 1,3-dipolar cycloaddition methodologies, have been investigated for their potential antimicrobial activity. This research suggests the value of these compounds in developing new antimicrobial agents, particularly against bacterial strains like B. subtilis and fungal species such as A. niger. The exploration of these derivatives emphasizes the compound's potential in contributing to the field of medicinal chemistry and pharmacology (Sowmya et al., 2018).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)9-6-10(16-14-9)13-11(15)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOMBLLUIKFRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

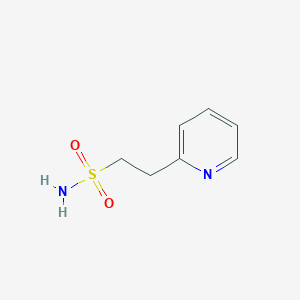
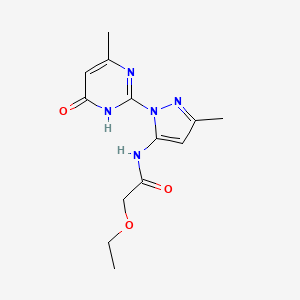
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2558408.png)


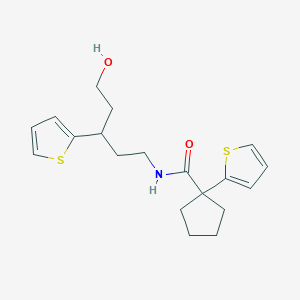
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)
![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)
![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)
